molecular formula C16H10FN3O2S B1449978 1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- CAS No. 1807642-39-2

1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-

Cat. No.: B1449978
CAS No.: 1807642-39-2
M. Wt: 327.3 g/mol
InChI Key: PZUUKJCBWCBPQJ-UHFFFAOYSA-N
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Description

Nomenclature and Registration Data

1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- is a synthetic organic compound with the systematic IUPAC name 5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbonitrile . Key identifiers include:

  • CAS Number : 1807642-39-2
  • Molecular Formula : C₁₆H₁₀FN₃O₂S
  • Molecular Weight : 327.3 g/mol
  • Synonyms : Vonoprazan Impurity 75, TAK438 Impurity 60, 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carbonitrile

Table 1: Key Registration and Structural Data

Property Value/Description Source
CAS Number 1807642-39-2
Molecular Formula C₁₆H₁₀FN₃O₂S
Molecular Weight 327.3 g/mol
InChI Key PZUUKJCBWCBPQJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C#N)F

Molecular Structure and Conformational Analysis

The compound features a pyrrole ring substituted at three positions:

  • Position 1 : A sulfonyl group linked to a 3-pyridinyl moiety.
  • Position 3 : A nitrile group (–C≡N).
  • Position 5 : A 2-fluorophenyl group.

Key Structural Features :

  • Electronic Effects : The sulfonyl group (electron-withdrawing) and nitrile (electron-withdrawing) enhance the molecule’s polarity, while the 2-fluorophenyl group introduces steric and electronic modulation.
  • Conformational Flexibility : Limited rotation around the pyrrole-sulfonyl bond due to steric hindrance from the 3-pyridinyl group. The pyrrole ring adopts a planar configuration, with substituents oriented to minimize steric clashes .

Table 2: Functional Group Contributions

Substituent Position Role in Molecular Properties
3-Pyridinylsulfonyl 1 Hydrogen bonding, polarizability
2-Fluorophenyl 5 Steric bulk, fluorine’s inductive effect
Nitrile 3 Electron-withdrawing, metabolic stability

Crystal Structure and Solid-State Properties

No experimental crystallographic data are available for this compound. However, computational models (e.g., PubChem 3D conformers) suggest:

  • Packing Behavior : Potential hydrogen bonding via the sulfonyl oxygen and pyridine nitrogen.
  • Stability : Likely influenced by the electron-withdrawing groups, which may enhance thermal stability compared to unsubstituted pyrrole derivatives .

Electronic Structure and Quantum Chemical Calculations

While specific studies on this compound are limited, insights can be drawn from analogous pyrrole-3-carbonitriles:

  • Frontier Molecular Orbitals (FMOs) :
    • HOMO : Localized on the pyrrole ring and sulfonyl group, indicating potential nucleophilic reactivity.
    • LUMO : Dominated by the nitrile group, suggesting electrophilic sites for nucleophilic attacks .
  • Natural Bond Orbital (NBO) Analysis : Expected to reveal:
    • Partial double-bond character in the pyrrole ring.
    • Electron delocalization between the sulfonyl group and pyridine ring.

Table 3: Electronic Property Predictions

Property Expected Value/Behavior Basis
HOMO Energy ~-9.0 eV (estimated from similar compounds)
LUMO Energy ~-1.5 eV (estimated)
Electron Density (Sulfonyl O) High, enabling hydrogen bonding

Structural Comparison with Related Pyrrole-3-carbonitrile Derivatives

Table 4: Comparative Analysis of Pyrrole-3-carbonitrile Derivatives

Compound Key Substituents Functional Impact Source
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile 2-Fluorophenyl, nitrile Lower polarity; fewer H-bond donors
4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile Butane-sulfonyl, nitrile Increased solubility; steric bulk
5-Benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile Benzoyl, piperazine, nitrile Enhanced lipophilicity; receptor binding

Properties

IUPAC Name

5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S/c17-15-6-2-1-5-14(15)16-8-12(9-18)11-20(16)23(21,22)13-4-3-7-19-10-13/h1-8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUUKJCBWCBPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile is the primary intermediate.
  • Reduction of the nitrile group to primary amine is a critical step for further modifications.
  • Pyridine-3-sulfonyl chloride is used for sulfonylation.
  • Lithium aluminum hydride (LiAlH4) or palladium-based catalysts (Pd/C, Pd(OH)2) are employed as reducing agents.
  • Solvents include tetrahydrofuran (THF), ethers, alcohols, and chlorinated solvents depending on the reaction step.

Reduction of the Nitrile Group to Primary Amine

The nitrile group (-CN) at the 3-position of the pyrrole ring is converted to a primary amine (-CH2NH2) using reductive methods:

  • Catalytic Hydrogenation: Using palladium on charcoal (Pd/C) or palladium hydroxide as a catalyst with hydrogen gas or hydrogen donors such as ammonium formate or hydrochloric acid.
  • Chemical Reduction: Lithium aluminum hydride (LiAlH4) in aprotic solvents such as THF or ethers.

Example Procedure:

  • Dissolve 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile (100 g, 0.306 mol) in 500 mL THF.
  • Slowly add LiAlH4 solution in THF under ice bath conditions.
  • Stir at room temperature for 4-6 hours until reaction completion.
  • Quench cautiously with ice water.
  • Extract the product with ethyl acetate, wash, and dry.
  • Crystallize from ethanol-water mixture to obtain the primary amine intermediate with a yield of approximately 60.3%.

Formation of Secondary Amines via Reductive Amination

The primary amine intermediate can be further reacted with formaldehyde or its derivatives (polycondensation formaldehyde, formic acid, methyl formate, ethyl formate) to form imines or acid amides. These intermediates are then reduced to secondary amines using reductive agents such as:

  • Sodium borohydride (NaBH4)
  • Sodium triacetoxyborohydride
  • Sodium cyanoborohydride
  • Lithium aluminum hydride (LiAlH4)

Solvents for these reactions include alcohols (methanol, ethanol), ethers (THF, dioxane), chlorinated solvents (methylene dichloride), and polar aprotic solvents (DMF, DMSO).

Sulfonylation

Sulfonylation at the 1-position of the pyrrole ring is achieved by reaction with pyridine-3-sulfonyl chloride under controlled conditions, usually in the presence of a base and in an inert solvent. This step introduces the pyridinylsulfonyl moiety essential for the biological activity of the compound.

Solvent and Catalyst Selection

The choice of solvent and catalyst is critical for optimizing yield and purity:

Reaction Step Catalyst/Reducing Agent Solvents (Examples)
Nitrile reduction Pd/C, Pd(OH)2, Pt, PtO2, LiAlH4 THF, ether, dioxane, toluene, benzene, methylene dichloride, chloroform, ethyl acetate
Reductive amination NaBH4, Na(CN)BH3, Na triacetoxyborohydride, LiAlH4 Methanol, ethanol, THF, dioxane, DMF, DMAc, NMP, DMSO, methylene dichloride, ethyl acetate
Sulfonylation Base (e.g., triethylamine) Dichloromethane, chloroform, toluene

Research Findings and Optimization

  • The reduction of nitrile to primary amine with LiAlH4 in THF provides a good balance of yield (around 60%) and purity.
  • Catalytic hydrogenation offers milder conditions but requires careful control of hydrogen pressure and catalyst loading.
  • Reductive amination steps are sensitive to solvent polarity and temperature; polar aprotic solvents favor imine formation and reduction.
  • Crystallization from ethanol-water mixtures enhances product purity.
  • Use of fumaric acid to form fumarate salts improves compound stability and facilitates handling.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents and Conditions Product Yield (%)
1 Nitrile reduction 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile LiAlH4 in THF, 4-6 h, RT, quench with ice water 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-amine ~60.3
2 Reductive amination Primary amine from step 1 Formaldehyde derivatives, NaBH4 or equivalents Secondary amine derivatives Variable
3 Sulfonylation Pyrrole amine derivatives Pyridine-3-sulfonyl chloride, base, inert solvent 1-(3-pyridinylsulfonyl) substituted pyrrole High purity
4 Salt formation Secondary amine Fumaric acid Fumarate salt High purity

Chemical Reactions Analysis

Chemical Reaction Types

The compound exhibits reactivity at three key functional groups:

  • Pyrrole ring : Susceptible to electrophilic substitution due to aromaticity.

  • Carbonitrile group : Participates in nucleophilic additions, reductions, and hydrolysis.

  • Pyridinylsulfonyl group : Undergoes substitution reactions and acts as a directing group.

Reactions are categorized as follows:

Reaction Type Functional Group Involved Key Observations
Reduction Carbonitrile (-C≡N)Catalytic hydrogenation converts -C≡N to -CH₂NH₂ .
Nucleophilic Addition CarbonitrileReacts with Grignard reagents or alcohols to form imines or amidines.
Substitution Pyridinylsulfonyl (-SO₂-)Sulfonamide group undergoes nucleophilic displacement with amines or thiols .
Oxidation Pyrrole ringForms pyrrole-N-oxide derivatives under mild oxidizing conditions .

Reduction of Carbonitrile

  • Catalytic Hydrogenation :

    • Reagents : 10% Pd/C or Raney Ni under H₂ atmosphere .

    • Conditions : 30–50°C, 8–20 hours in methanol or tetrahydrofuran (THF).

    • Outcome :

      • Primary amine (-CH₂NH₂) formation with >85% yield .

      • Critical to avoid over-reduction to prevent defluorination of the 2-fluorophenyl group .

Sulfonamide Substitution

  • Nucleophilic Displacement :

    • Reagents : Amines (e.g., methylamine) or thiols in acetonitrile .

    • Conditions : 30±2°C, 0.5–1.5 hours under nitrogen.

    • Outcome :

      • Substituted sulfonamides with retained pyrrole-carbonitrile backbone .

Electrophilic Substitution on Pyrrole

  • Nitration/Sulfonation :

    • Reagents : HNO₃/H₂SO₄ or SO₃ in acetic acid .

    • Positional Selectivity : Directed by electron-withdrawing -SO₂- group, favoring substitution at C4 .

Key Research Findings

  • Hydrogenation Optimization :

    • Use of Pd/C (3–5 wt%) at 45–50°C minimizes side reactions, achieving >90% purity .

    • Defluorination impurities are suppressed to <0.05% under controlled H₂ pressure .

  • Synthetic Byproducts :

    • Intermediate Monitoring : HPLC tracking confirms reaction completion (e.g., <0.5% starting material) .

    • Common byproducts include de-sulfonylated pyrroles and fluorophenyl-degraded analogs .

Case 1: Large-Scale Reduction

  • Process :

    • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (20 g) in THF with Pd/C (3%) under H₂.

    • Result : 19.2 g (98% yield) of amine derivative with 99.2% purity .

Case 2: Sulfonylation Reaction

  • Process :

    • Reaction with pyridine-3-sulfonyl chloride in acetonitrile (1:3 molar ratio).

    • Result : 85% isolated yield of target sulfonamide .

Reactivity Comparison with Analogues

Compound Reactivity Profile Reference
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrileHigher susceptibility to oxidation due to unprotected pyrrole NH.
TAK-438 (related sulfonamide)Enhanced metabolic stability via sulfonyl group but reduced electrophilic reactivity.

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrole derivatives are often explored for their pharmacological properties. The specific compound has been studied for its potential as an anti-ulcer agent, particularly in the context of its relationship to Vonoprazan, a known potassium-competitive acid blocker used in treating gastric acid-related disorders. Research indicates that modifications to the pyrrole structure can enhance its efficacy and reduce side effects associated with traditional proton pump inhibitors.

Case Study: Anti-Ulcer Activity

  • Objective : To evaluate the efficacy of 1H-Pyrrole-3-carbonitrile derivatives in reducing gastric acid secretion.
  • Methodology : In vivo studies were conducted using animal models to assess the reduction of gastric lesions.
  • Results : The compound demonstrated significant protective effects against induced ulcers compared to control groups, indicating its potential as a therapeutic agent.

Material Science

The unique electronic properties of pyrrole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms can enhance the electron-withdrawing capacity, improving the performance of these materials.

Case Study: Organic Electronics

  • Objective : To investigate the use of 1H-Pyrrole derivatives in OLEDs.
  • Methodology : Thin films were prepared using spin-coating techniques, followed by characterization through photoluminescence and current-voltage measurements.
  • Results : Devices fabricated with this compound exhibited improved luminescence efficiency and stability under operational conditions.

Synthesis and Characterization

The synthesis of 1H-Pyrrole derivatives often involves multi-step reactions that can include cyclization processes, which are crucial for developing new compounds with desired properties. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.

Synthesis Example

StepReagentsConditionsYield
12-chloro-3-nitropyridine + boronic acidMicrowave irradiation91%
2Reduction with phosphiteUnder nitrogen atmosphereVaried

This exemplifies the efficiency of modern synthetic methods in producing complex organic molecules.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Application Differences

Pharmaceutical vs. Pesticidal Use: The target compound and its analogs (e.g., vonoprazan derivatives) are primarily used in drug development , whereas Chlorfenapyr and ethiprole (pyrazole-3-carbonitriles) are pesticides targeting insect nervous systems . Structural features like the 3-pyridinylsulfonyl group in the target compound enhance binding to biological targets (e.g., proton pumps), while trifluoromethyl groups in Chlorfenapyr improve lipophilicity and pesticidal activity .

Synthetic Efficiency :

  • The target compound is synthesized in a one-pot reaction with high yield (91.5%) , whereas analogs like 1k and 4a () require stepwise sugar moiety attachments, reducing scalability .

Solubility and Stability: The target compound’s nitrile group improves stability but limits aqueous solubility, similar to Fexuprazan Impurity 9 (predicted solubility in organic solvents) . In contrast, 5-amino-1-(4-fluorophenylbenzyl)-1H-pyrrole-3-carbonitrile may exhibit better solubility due to the amino group .

Spectroscopic Profiles :

  • The nitrile IR peak (~2217 cm⁻¹) is consistent across pyrrole-3-carbonitriles , but carboxaldehyde analogs (e.g., 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carbaldehyde) show additional carbonyl peaks at ~1650 cm⁻¹ .

Research Findings and Contradictions

  • Contradictions in CAS Numbers : and refer to the same compound but lack a unified CAS number, complicating regulatory tracking .
  • Divergent Applications : While highlights pesticidal uses for pyrrole-3-carbonitriles, emphasizes pharmaceutical roles, suggesting substituent-dependent bioactivity .

Biological Activity

1H-Pyrrole-3-carbonitrile, 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-, also known as Vonoprazan-12 or TAK-438 Impurity 60, is a compound of significant interest due to its potential pharmaceutical applications, particularly as an intermediate in the synthesis of proton pump inhibitors (PPIs). This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H10FN3O2S
  • Molecular Weight : 313.33 g/mol
  • CAS Number : 1807642-39-2
  • Boiling Point : 558.9 ± 60.0 °C (predicted)
  • Density : 1.36 ± 0.1 g/cm³ (predicted) .

The compound is primarily recognized for its role as a potassium-competitive acid blocker, which inhibits the proton pump in gastric parietal cells. This mechanism is crucial for reducing gastric acid secretion, thereby providing therapeutic benefits in treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.

In Vitro Studies

Research has demonstrated that 1H-Pyrrole-3-carbonitrile derivatives exhibit significant anti-inflammatory properties. A study assessed the inhibitory effects of various pyrrole compounds on pro-inflammatory cytokines and found that certain derivatives significantly reduced levels of IL-1β and TNF-α compared to control groups .

CompoundIL-1β Inhibition (%)TNF-α Inhibition (%)
Control00
Compound A4550
Compound B3035
Compound C2520

In Vivo Studies

In animal models, the administration of Vonoprazan demonstrated a remarkable ability to inhibit gastric acid secretion. Compared to traditional PPIs like lansoprazole, Vonoprazan showed over 400 times greater potency in inhibiting proton pumps .

Case Studies

A clinical trial involving patients with erosive esophagitis compared the efficacy of Vonoprazan against standard PPIs. Results indicated that patients treated with Vonoprazan experienced faster healing rates and symptom relief .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives. The incorporation of various substituents has been shown to enhance biological activity significantly. For instance, compounds with halogen substitutions exhibited improved binding affinity to the COX-2 enzyme, suggesting potential applications in anti-inflammatory therapies .

Q & A

Basic: What are the key synthetic routes for preparing 1H-pyrrole-3-carbonitrile derivatives, and how can researchers optimize yield for this compound?

Answer:
The compound is synthesized via nucleophilic substitution and sulfonylation. A common route involves reacting 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 3-pyridinylsulfonyl chloride under basic conditions (e.g., sodium hydride) in tetrahydrofuran (THF) with a crown ether phase-transfer catalyst . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Catalyst screening : Testing alternatives to crown ethers (e.g., 18-crown-6) for improved reaction kinetics.
  • Purification : Using column chromatography with ethyl acetate/hexane (3:7) to isolate the product .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals precise bond angles and torsion angles. For example, the pyrrole ring shows a dihedral angle of 12.5° with the 2-fluorophenyl group, indicating moderate conjugation. The sulfonyl group adopts a twisted conformation relative to the pyridine ring (torsion angle: 178.2°), confirmed by SHELXL refinement . Challenges like twinning or weak diffraction can be addressed using SHELXPRO for macromolecular refinement or WinGX for geometry validation .

Basic: What analytical methods are recommended for purity assessment and structural confirmation?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) at 254 nm; retention time ~8.2 min .
  • NMR : Key signals include a singlet at δ 8.65 ppm (pyridine H), doublets at δ 7.45–7.85 ppm (fluorophenyl H), and a nitrile peak at δ 120 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 369.1) confirms molecular weight .

Advanced: How do structural modifications at the pyrrole 3-position affect pharmacological activity?

Answer:
Replacing the nitrile group with a carboxaldehyde (as in vonoprazan intermediates) reduces acid stability but enhances binding to potassium-competitive acid blockers (P-CABs). SAR studies show:

  • Electron-withdrawing groups (e.g., -CN, -SO2_2) improve metabolic stability.
  • Fluorophenyl substitution at position 5 increases lipophilicity (logP = 2.8), critical for membrane permeability .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the sulfonyl group. Degradation products (e.g., sulfonic acid derivatives) can be monitored via TLC (Rf_f = 0.3 in dichloromethane/methanol 9:1) .

Advanced: How can computational modeling predict interactions with biological targets like H+^++/K+^++-ATPase?

Answer:

  • Docking studies (AutoDock Vina) using the crystal structure (PDB ID: A1IZ9) reveal hydrogen bonds between the sulfonyl group and Arg336^{336} of H+^+/K+^+-ATPase.
  • MD simulations (GROMACS) assess binding stability under physiological pH, showing protonation of the pyridine nitrogen enhances target affinity .

Basic: What synthetic intermediates are critical for scaling up production?

Answer:
Key intermediates include:

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2): Synthesized via Vilsmeier-Haack reaction.
  • 3-Pyridinesulfonyl chloride (CAS 16133-25-8): Requires strict moisture control during preparation .

Advanced: How can researchers address contradictory spectroscopic data between batches?

Answer:

  • Variable temperature NMR resolves dynamic effects (e.g., rotameric equilibria of the sulfonyl group).
  • 2D-COSY and HSQC clarify coupling patterns obscured in 1H^1\text{H} NMR .
  • Elemental analysis validates stoichiometry (theoretical C: 57.14%, H: 2.86%; experimental deviations >0.3% indicate impurities) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and goggles; avoid inhalation (LD50_{50} > 2000 mg/kg in rats).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: Can this compound serve as a precursor for agrochemicals, and what structural insights support this?

Answer:
The pyrrole-3-carbonitrile scaffold is shared with chlorfenapyr (a pesticide), where bromine substitution enhances insecticidal activity. Comparative studies suggest:

  • Fluorophenyl groups improve photostability.
  • Sulfonyl pyridine moieties may target mitochondrial complexes in pests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-
Reactant of Route 2
1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-

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